2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
2-Benzyl-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core structure
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-2,5-diazabicyclo[22It’s known that this compound is a derivative of diazabicyclo[221]heptane , which is a core component of several biologically active products .
Mode of Action
The exact mode of action of 2-Benzyl-2,5-diazabicyclo[22It’s known that diazabicyclo[221]heptane derivatives can be used as catalysts in the addition of diethylzinc to benzaldehyde . This suggests that 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane might interact with its targets through a similar catalytic mechanism.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzyl-2,5-diazabicyclo[22Its solubility in water is described as very faint , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-Benzyl-2,5-diazabicyclo[22Given its potential role as a catalyst in biochemical reactions , it might influence the rate of these reactions and thereby alter cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the use of 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine, which undergoes a series of reactions to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.
Scientific Research Applications
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Comparison with Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Shares the bicyclic core but lacks the benzyl group.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Prolinamide: Contains a similar bicyclic structure but with different functional groups.
Uniqueness: 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340252 | |
Record name | 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114086-14-5 | |
Record name | 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114086-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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